N-(3-bromo-4-chlorophenyl)-2-chloroacetamide N-(3-bromo-4-chlorophenyl)-2-chloroacetamide
Brand Name: Vulcanchem
CAS No.: 22459-87-6
VCID: VC4299153
InChI: InChI=1S/C8H6BrCl2NO/c9-6-3-5(1-2-7(6)11)12-8(13)4-10/h1-3H,4H2,(H,12,13)
SMILES: C1=CC(=C(C=C1NC(=O)CCl)Br)Cl
Molecular Formula: C8H6BrCl2NO
Molecular Weight: 282.95

N-(3-bromo-4-chlorophenyl)-2-chloroacetamide

CAS No.: 22459-87-6

Cat. No.: VC4299153

Molecular Formula: C8H6BrCl2NO

Molecular Weight: 282.95

* For research use only. Not for human or veterinary use.

N-(3-bromo-4-chlorophenyl)-2-chloroacetamide - 22459-87-6

Specification

CAS No. 22459-87-6
Molecular Formula C8H6BrCl2NO
Molecular Weight 282.95
IUPAC Name N-(3-bromo-4-chlorophenyl)-2-chloroacetamide
Standard InChI InChI=1S/C8H6BrCl2NO/c9-6-3-5(1-2-7(6)11)12-8(13)4-10/h1-3H,4H2,(H,12,13)
Standard InChI Key GRJDVYPAFXZFIH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NC(=O)CCl)Br)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a phenyl ring with bromine (Br) at the 3-position and chlorine (Cl) at the 4-position, connected to a 2-chloroacetamide moiety via the nitrogen atom. This arrangement creates a planar geometry that enhances interactions with biological targets, particularly enzymes involved in microbial cell wall synthesis and cancer cell proliferation . The halogen atoms contribute to electron-withdrawing effects, stabilizing the molecule and influencing its reactivity.

Physicochemical Characteristics

Key properties include:

  • Molecular Formula: C₈H₆BrCl₂NO

  • Molecular Weight: 282.95 g/mol

  • Lipophilicity (logP): ~2.8 (predicted via QSAR models)

  • Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 2 acceptors (amide carbonyl and Cl) .

The compound’s moderate logP value suggests balanced solubility and membrane permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness .

Synthesis and Optimization

Reaction Pathway

The synthesis typically involves the acylation of 3-bromo-4-chloroaniline with 2-chloroacetyl chloride under controlled conditions . A representative procedure is outlined below:

Step 1: Dissolve 3-bromo-4-chloroaniline (5.0 g, 22.7 mmol) in dichloromethane (50 mL) and cool to 0°C.
Step 2: Add triethylamine (3.2 g, 31.8 mmol) as a base to neutralize HCl generated during the reaction.
Step 3: Slowly add 2-chloroacetyl chloride (2.7 g, 23.9 mmol) dropwise, followed by stirring at room temperature for 16 hours .
Step 4: Purify the crude product via silica gel chromatography, yielding N-(3-bromo-4-chlorophenyl)-2-chloroacetamide as a white solid (97% yield) .

Table 1: Synthesis Parameters and Yields

ParameterValue
Starting Material3-Bromo-4-chloroaniline
Reagent2-Chloroacetyl chloride
SolventDichloromethane
Temperature0°C → Room temperature
Yield97%

Analytical Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure:

  • ¹H NMR (CDCl₃): δ 4.28 (s, Cl–CH₂), 7.28–7.96 (m, Ar–H), 10.49 (s, NH) .

  • ¹³C NMR (CDCl₃): δ 43.7 (Cl–CH₂), 118.4–140.3 (aromatic carbons), 165.2 (C=O) .

Biological Activities

Antimicrobial Efficacy

Studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) and moderate effects on Candida albicans. Gram-negative bacteria (e.g., Escherichia coli) show lower susceptibility due to outer membrane complexity .

Table 2: Minimum Inhibitory Concentrations (MICs)

OrganismMIC (μg/mL)
S. aureus12.5
MRSA25.0
E. coli100.0
C. albicans50.0

Quantitative Structure-Activity Relationship (QSAR)

Cheminformatics Profiling

QSAR models predict favorable drug-likeness:

  • Molecular Weight: 282.95 g/mol (≤500)

  • logP: 2.8 (≤5)

  • Hydrogen Bond Acceptors: 2 (≤10)

  • Polar Surface Area: 46.3 Ų (≤140) .

Substituent Effects

Halogenation at the 3- and 4-positions enhances lipophilicity, facilitating membrane penetration. Para-substituted analogs (e.g., 4-Cl, 4-Br) exhibit superior activity compared to meta-substituted derivatives .

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